(4-(3-((2-(Methacryloyloxy)ethoxy)carbonyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl)phenyl)boronic acid
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Overview
Description
This compound features a boronic acid group, which is known for its versatility in organic synthesis, particularly in Suzuki coupling reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-((2-(Methacryloyloxy)ethoxy)carbonyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl)phenyl)boronic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the hexahydroquinoline core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline, an aldehyde, and an alkene.
Introduction of the methacryloyloxy group: This step involves esterification of the hexahydroquinoline derivative with methacrylic acid or its derivatives.
Attachment of the boronic acid group: This can be done through a palladium-catalyzed borylation reaction, where a halogenated precursor is treated with a boronic acid reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Key considerations would include the availability of starting materials, cost-effectiveness of the synthesis, and scalability of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(4-(3-((2-(Methacryloyloxy)ethoxy)carbonyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group in the hexahydroquinoline core can be reduced to form alcohols.
Substitution: The methacryloyloxy group can participate in radical polymerization reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Radical initiators like azobisisobutyronitrile (AIBN) can be used for polymerization.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives of the hexahydroquinoline core.
Substitution: Polymers with methacryloyloxy side chains.
Scientific Research Applications
Chemistry
In chemistry, (4-(3-((2-(Methacryloyloxy)ethoxy)carbonyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl)phenyl)boronic acid is used as a building block in organic synthesis, particularly in Suzuki coupling reactions to form carbon-carbon bonds.
Biology
Medicine
In medicine, the methacryloyloxy group allows for the incorporation of this compound into polymeric drug delivery systems, enhancing the solubility and bioavailability of therapeutic agents.
Industry
In industry, the compound’s polymerizable methacryloyloxy group makes it useful in the production of advanced materials, such as coatings, adhesives, and resins.
Mechanism of Action
The mechanism of action of (4-(3-((2-(Methacryloyloxy)ethoxy)carbonyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition and molecular recognition applications.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar applications.
Methacryloyloxyethyl phenylboronic acid: A compound with a similar structure but lacking the hexahydroquinoline core.
Uniqueness
The uniqueness of (4-(3-((2-(Methacryloyloxy)ethoxy)carbonyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl)phenyl)boronic acid lies in its combination of a boronic acid group with a polymerizable methacryloyloxy group and a bioactive hexahydroquinoline core, making it versatile for various applications in synthesis, biology, and materials science.
Properties
Molecular Formula |
C25H30BNO7 |
---|---|
Molecular Weight |
467.3 g/mol |
IUPAC Name |
[4-[2,7,7-trimethyl-3-[2-(2-methylprop-2-enoyloxy)ethoxycarbonyl]-5-oxo-1,4,6,8-tetrahydroquinolin-4-yl]phenyl]boronic acid |
InChI |
InChI=1S/C25H30BNO7/c1-14(2)23(29)33-10-11-34-24(30)20-15(3)27-18-12-25(4,5)13-19(28)22(18)21(20)16-6-8-17(9-7-16)26(31)32/h6-9,21,27,31-32H,1,10-13H2,2-5H3 |
InChI Key |
AUVYJVQEXRNKFU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCCOC(=O)C(=C)C)C)(O)O |
Origin of Product |
United States |
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